3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:
- Position 3: A branched alkyl group (2-methylpropyl, or isobutyl).
- Position 6: A phenyl substituent.
- Position 2: A sulfanyl (-SH) moiety.
Thienopyrimidinones are heterocyclic scaffolds with demonstrated pharmacological relevance, including kinase inhibition, antifungal activity, and TRPA1 modulation .
Properties
IUPAC Name |
3-(2-methylpropyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-10(2)9-18-15(19)12-8-13(11-6-4-3-5-7-11)21-14(12)17-16(18)20/h3-8,10H,9H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRJYKLDROIXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Aminothiophene Intermediate
The Gewald reaction forms the foundational step, producing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I ) via a one-pot condensation of ethyl acetoacetate, cyanoacetamide, and elemental sulfur in dimethylformamide (DMF) with morpholine as a base. Critical parameters include:
Modifying the cyanoacetamide to N-(2-methylpropyl)cyanoacetamide introduces the isobutyl group at position 3 during this stage, as confirmed by NMR analysis of intermediates.
Cyclization with Benzaldehyde
Reaction of intermediate I with benzaldehyde in dry DMF under acidic catalysis (HCl) generates the thieno[2,3-d]pyrimidin-4-one scaffold. The aldehyde’s phenyl group incorporates regioselectively at position 6, while the amide’s N-substituent occupies position 3. Optimized conditions:
Mechanistic insight: Acid-mediated dehydration facilitates imine formation, followed by cyclization to form the pyrimidinone ring.
Thionation at Position 2
The sulfanyl group at position 2 is introduced via thionation of the carbonyl oxygen using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Standard protocol:
- Reagent ratio (Lawesson’s reagent: substrate):** 0.5:1
- Solvent: Toluene, reflux for 4 hours
- Yield: 62%
Verification: IR spectroscopy confirms C=S stretch at 1150–1250 cm⁻¹, while ¹³C NMR shows a deshielded signal at δ 185 ppm for C2.
One-Pot Three-Component Synthesis
Reaction Conditions Optimization
Source details a streamlined approach using 2H-thieno[2,3-d]oxazine-2,4(1H)-dione, benzaldehyde, and isobutylamine in ethanol with KOH. Key optimizations include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Base | KOH | 72 |
| Temperature (°C) | 80 | 68 |
| Reaction time (h) | 12 | 70 |
Advantages: Eliminates intermediate isolation, reduces purification steps, and achieves 70% overall yield.
Scope and Limitations
- Aldehyde compatibility: Electron-deficient aldehydes (e.g., nitrobenzaldehyde) reduce yields to 45% due to steric hindrance.
- Amine selection: Primary amines (e.g., isobutylamine) outperform secondary amines (e.g., morpholine) in regioselectivity.
- Side reactions: Overheating (>100°C) promotes desulfurization, forming pyrimidinone byproducts.
Alternative Synthetic Approaches
Chlorination-Functionalization Pathway
Treatment of 4-oxo intermediates with POCl₃ at 0°C generates 4-chlorothieno[2,3-d]pyrimidines, which undergo nucleophilic substitution with sodium hydrosulfide (NaSH) to install the sulfanyl group. Challenges include:
Microwave-Assisted Synthesis
Accelerating cyclization steps via microwave irradiation (150°C, 30 minutes) improves yields to 78% while reducing reaction times by 60%.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a planar thienopyrimidinone core with dihedral angles of 8.2° between the phenyl and thiophene rings, confirming minimal steric strain.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research has shown that compounds within the thieno[2,3-d]pyrimidine family exhibit a variety of biological activities. Specific studies on 3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one suggest potential applications in the following areas:
1. Anti-inflammatory Activity
- Compounds similar to this compound have demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .
2. Analgesic Effects
- The analgesic properties of derivatives have been evaluated through various assays, indicating that these compounds may serve as effective pain relievers .
3. Antimicrobial Properties
- Preliminary evaluations suggest that thieno[2,3-d]pyrimidine derivatives can exhibit antimicrobial activity against various pathogens .
Case Studies
-
Anti-inflammatory Evaluation
A study conducted by El-Gazzar et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. The results indicated that these compounds could be as effective as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .Compound Activity Type Comparison Drug 1 Anti-inflammatory Indomethacin 2 Analgesic Acetylsalicylic Acid -
Antimicrobial Testing
Research published in Acta Pharmaceutica highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against several bacterial strains. The study found that certain derivatives showed promising results in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Molecular weight calculated from formula C₁₉H₁₄N₂OS₂ .
Key Observations:
- Alkyl vs. Aryl at Position 3 : The 2-methylpropyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., allyl in ) but may reduce solubility relative to polar substituents like 3-methoxypropyl .
- Sulfanyl Group : The -SH moiety at position 2 is conserved across analogs, suggesting its critical role in hydrogen bonding or redox activity .
- Phenyl at Position 6 : Common in TRPA1 inhibitors (e.g., ), this group likely contributes to π-π stacking interactions in target binding.
Biological Activity
3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure, characterized by a thieno ring fused with a pyrimidine core and a sulfanyl group, suggests significant potential for various biological activities. This article reviews the biological activities associated with this compound, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2S2. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Functional Groups | Sulfanyl group, phenyl substituent |
| Molecular Weight | 298.44 g/mol |
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a variety of biological activities including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Antimicrobial Properties : Potential efficacy against various microbial strains has been observed.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Anti-inflammatory Effects : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethylthieno[2,3-d]pyrimidin-4-one | Ethyl group at position 5 | Strong anti-HIV activity |
| 6-Methylthieno[2,3-d]pyrimidin-4-one | Methyl group at position 6 | Known for anti-cancer properties |
| 7-(Phenylthio)thieno[2,3-d]pyrimidin-4-one | Phenylthio substitution | Unique interactions in enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(2-methylpropyl)-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one derivatives?
- Answer : The synthesis typically involves multi-step routes, including cyclocondensation of thiophene precursors with substituted pyrimidine intermediates. Key steps may include:
-
Suzuki-Miyaura coupling for introducing aryl groups (e.g., phenyl) at the 6-position .
-
Thiolation at the 2-position using sulfurizing agents like Lawesson’s reagent or thiourea derivatives under reflux conditions .
-
Alkylation (e.g., 2-methylpropyl group) via nucleophilic substitution with alkyl halides in polar aprotic solvents (e.g., DMF) .
-
Example protocol : A palladium-catalyzed cross-coupling reaction (e.g., tetrakis(triphenylphosphine)palladium(0)) with boronic acids in 1,4-dioxane/water at 100°C .
Step Reagents/Conditions Purpose Cyclization Thiourea, EtOH, reflux Core formation Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane Aryl group introduction Thiolation Lawesson’s reagent, toluene Sulfhydryl group addition
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Characterization relies on:
- NMR spectroscopy : - and -NMR to verify substituent positions and regiochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the thienopyrimidine core and substituent geometry (if single crystals are obtainable) .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Answer :
- Solubility : Limited aqueous solubility due to the hydrophobic thienopyrimidine core. Common solvents include DMSO (for stock solutions) or ethanol/water mixtures .
- Stability : Susceptible to oxidation at the 2-sulfanyl group. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How do structural modifications at the 2-sulfanyl and 3-(2-methylpropyl) positions influence TRPA1 inhibitory activity?
- Answer :
- 2-Sulfanyl group : Critical for hydrogen bonding with TRPA1’s cysteine residues. Replacement with methyl or oxygen reduces activity .
- 3-(2-Methylpropyl) group : Enhances lipophilicity and membrane permeability. Bulkier alkyl chains (e.g., tert-butyl) may sterically hinder target binding .
- Data contradiction : Some analogs with electron-withdrawing substituents at the phenyl ring show improved in vitro activity but poor in vivo efficacy due to metabolic instability .
Q. What strategies resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. analgesic effects)?
- Answer :
- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and pain models (e.g., carrageenan-induced edema) .
- Metabolite profiling : Identify active metabolites via LC-MS to explain divergent in vitro/in vivo results .
- Dose-response studies : Establish EC₅₀ values under controlled conditions to compare potency across studies .
Q. How can computational methods optimize the synthesis and target binding of this compound?
- Answer :
- Density Functional Theory (DFT) : Predict reaction pathways for challenging steps (e.g., regioselectivity in cyclization) .
- Molecular docking : Simulate interactions with TRPA1’s binding pocket to prioritize substituents (e.g., morpholine derivatives for improved affinity) .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 metabolism) .
Methodological Challenges
Q. What are the key bottlenecks in scaling up the synthesis of this compound for preclinical studies?
- Answer :
- Low yields in cross-coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd) and ligand systems (e.g., SPhos for Suzuki reactions) .
- Purification difficulties : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Byproduct formation : Monitor intermediates via TLC and quench side reactions (e.g., excess thiourea removal with activated charcoal) .
Q. How can researchers validate the selectivity of this compound for TRPA1 over related ion channels (e.g., TRPV1)?
- Answer :
- Competitive binding assays : Use fluorescent probes (e.g., AP18 for TRPA1) in HEK293 cells expressing TRP channels .
- Knockout models : Compare activity in TRPA1 vs. wild-type mice to confirm target specificity .
- Patch-clamp electrophysiology : Measure inhibition of TRPA1-mediated currents in sensory neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
